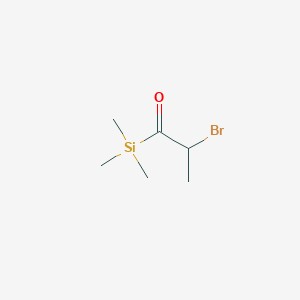
2-Bromo-1-(trimethylsilyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(trimethylsilyl)propan-1-one is an organosilicon compound with the molecular formula C6H13BrOSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various functionalized compounds. The presence of both bromine and trimethylsilyl groups in its structure makes it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-(trimethylsilyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(trimethylsilyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(trimethylsilyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of 1-(trimethylsilyl)propan-1-ol.
Oxidation: Formation of 2-bromo-1-(trimethylsilyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(trimethylsilyl)propan-1-one is widely used in scientific research due to its versatility. Some applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(trimethylsilyl)propan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in nucleophilic addition or reduction reactions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-propanol: A similar compound with a hydroxyl group instead of a trimethylsilyl group.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxyphenyl group instead of a trimethylsilyl group.
3-Bromo-1-(trimethylsilyl)-1-propyne: A related compound with a triple bond instead of a carbonyl group.
Uniqueness
2-Bromo-1-(trimethylsilyl)propan-1-one is unique due to the presence of both bromine and trimethylsilyl groups, which provide distinct reactivity and selectivity in synthetic transformations. Its ability to undergo various chemical reactions makes it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
76600-03-8 |
|---|---|
Molekularformel |
C6H13BrOSi |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
2-bromo-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C6H13BrOSi/c1-5(7)6(8)9(2,3)4/h5H,1-4H3 |
InChI-Schlüssel |
UTTHZUYQIMENFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)[Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


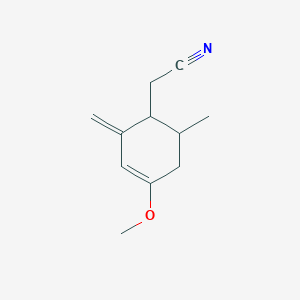
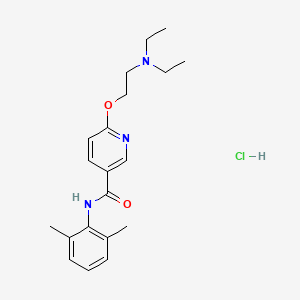

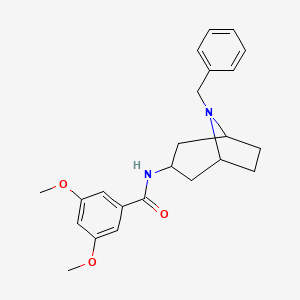
![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)
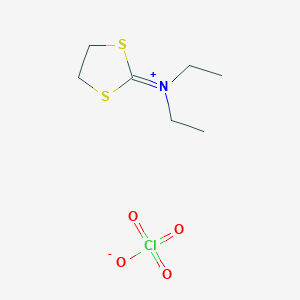
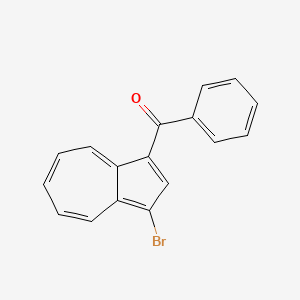


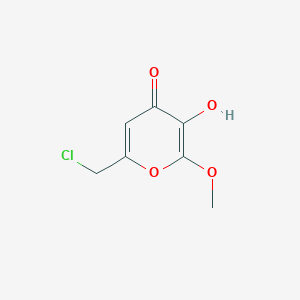
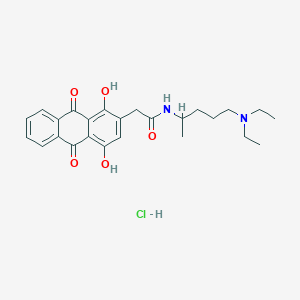
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
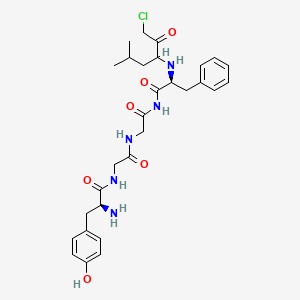
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
